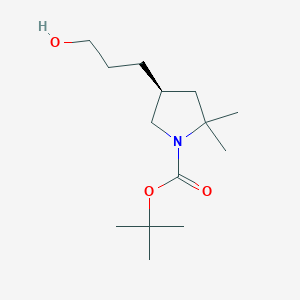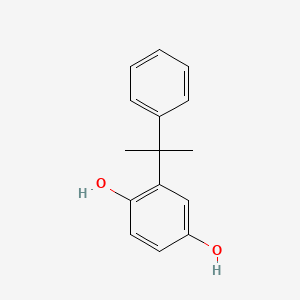![molecular formula C11H17BO4 B13985548 [4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
[4-(2-Propoxyethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Propoxyethoxy)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group.
Métodos De Preparación
The synthesis of [4-(2-Propoxyethoxy)phenyl]boronic acid typically involves the reaction of 4-bromoanisole with propylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
[4-(2-Propoxyethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding borane derivative.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include phenol derivatives, borane derivatives, and biaryl compounds.
Aplicaciones Científicas De Investigación
[4-(2-Propoxyethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mecanismo De Acción
The mechanism of action of [4-(2-Propoxyethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparación Con Compuestos Similares
Similar compounds to [4-(2-Propoxyethoxy)phenyl]boronic acid include other boronic acids such as phenylboronic acid, 4-methoxyphenylboronic acid, and 4-(2-methoxyethoxy)phenylboronic acid. Compared to these compounds, this compound offers unique properties due to the presence of the propoxyethoxy group, which can influence its reactivity and solubility in different solvents .
Propiedades
Fórmula molecular |
C11H17BO4 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
[4-(2-propoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
Clave InChI |
RGHCWDLRVXOGIW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCCOCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)



![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)



